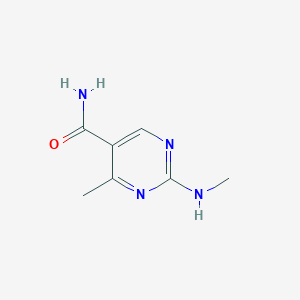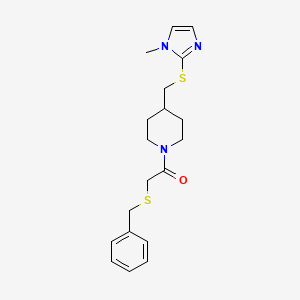
4-(Cyclohexylthio)benzaldehyde
Overview
Description
4-(Cyclohexylthio)benzaldehyde is a chemical compound with the molecular formula C13H16OS . It has an average mass of 220.331 Da and a monoisotopic mass of 220.092178 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 16 hydrogen atoms, and 1 sulfur atom . The exact 3D structure is not provided in the search results.Chemical Reactions Analysis
Benzaldehyde, a similar compound, can undergo oxidation to form benzoic acid . It can also participate in the Knoevenagel condensation, a reaction that forms α,β-unsaturated compounds .Scientific Research Applications
1. Synthesis of Heterocyclic Compounds
4-(Cyclohexylthio)benzaldehyde is involved in the synthesis of various heterocyclic compounds. For instance, it has been used in the formation of 5-aryloxazolidines, which subsequently undergo ring-opening to give 2-(indol-3-ylmethylamino)-1-arylethanols. These compounds are further cyclized into 4-aryl-2-methyl-1,2,3,4-tetrahydro-γ-carbolines, showcasing its role in complex chemical syntheses (Moshkin & Sosnovskikh, 2014).
2. Catalysis and Oxidation Processes
The compound finds application in catalysis, particularly in the oxidation of olefins. For instance, in the oxidation of cyclohexene using H2O2 as the oxidant, sulfonamide-substituted iron phthalocyanines, which could include derivatives of benzaldehyde, facilitate the formation of allylic ketones (Işci et al., 2014).
3. Fluorescent Probing
In the field of fluorescent probes, derivatives of benzaldehyde have been utilized. For example, 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde, a related compound, has been designed as a ratiometric fluorescent probe for detecting cysteine and homocysteine, demonstrating the versatility of benzaldehyde derivatives in bioanalytical chemistry (Lin et al., 2008).
4. Applications in Organic Synthesis
Benzaldehyde derivatives are crucial in various organic synthesis processes. For example, they are involved in the preparation of N-benzyl-β-hydroxyphenethylamines, which are key starting materials for the preparation of 4-aryl-1,2,3,4-tetrahydroisoquinolines (Moshkin & Sosnovskikh, 2013).
5. Improved Catalytic Processes
The compound has contributed to the enhancement of catalytic processes, like the oxidative property of mesoporous Ti-SBA-15 in the conversion of benzyl alcohol to benzaldehyde. Such developments have implications in industries like cosmetics, perfumery, food, and pharmaceuticals (Sharma, Soni & Dalai, 2012).
6. Development of Novel Synthesis Methods
Benzaldehyde derivatives have also led to the development of new synthesis methods. For instance, a rapid and simple method for synthesizing substituted benzylidenecyclohexanone, using cyclohexanone and 4-hydroxybenzaldehyde under specific conditions, showcases innovative approaches in chemical synthesis (Handayani, Budimarwanti & Haryadi, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Benzaldehydes, in general, have been found to target cellular antioxidation systems . They disrupt these systems, leading to an effective method for controlling fungal pathogens .
Mode of Action
Benzaldehydes are known to disrupt cellular antioxidation systems . This disruption can be achieved with redox-active compounds . Natural phenolic compounds can serve as potent redox cyclers that inhibit microbial growth through destabilization of cellular redox homeostasis and/or antioxidation systems .
Biochemical Pathways
Benzaldehydes are known to disrupt the fungal antioxidation system . This system includes components such as superoxide dismutases and glutathione reductase .
Pharmacokinetics
A study on 4-hydroxybenzaldehyde, a related compound, showed that it is well absorbed via the gastrointestinal tract, skin, and lungs . After absorption, it is rapidly distributed, especially in the blood and kidneys, and excreted very rapidly almost exclusively with the urine .
Result of Action
Benzaldehydes are known to inhibit microbial growth through destabilization of cellular redox homeostasis and/or antioxidation systems .
properties
IUPAC Name |
4-cyclohexylsulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16OS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h6-10,12H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVUNCJKERNYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)pyridin-2(1H)-one](/img/structure/B2447550.png)

![3-(3-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2447554.png)
![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2447557.png)

![1-[(4-Carbamoylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B2447560.png)
![7-(2-fluorophenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2447562.png)



![(Z)-methyl 2-(6-chloro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2447568.png)

![2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2447570.png)
